3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl chemical properties
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl chemical properties
An In-Depth Technical Guide to 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline Hydrochloride (CAS: 1373232-65-5)
Abstract
This technical guide provides a comprehensive analysis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride (HCl), a sophisticated biaryl amine intermediate critical to modern drug discovery and development. The document elucidates the compound's core chemical properties, proposes a robust synthetic pathway via Suzuki-Miyaura cross-coupling, and details expected analytical characterization. By synthesizing data from analogous structures and established chemical principles, this guide serves as a vital resource for researchers, offering insights into the molecule's handling, reactivity, and strategic application in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine and trifluoromethyl moieties, known to enhance metabolic stability and binding affinity, positions this compound as a valuable scaffold in medicinal chemistry.
Molecular Profile and Physicochemical Properties
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline HCl is a biaryl aniline salt. The structure features a central aniline ring substituted at the 3-position with a 4-fluoro-3-(trifluoromethyl)phenyl group. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base, making it more suitable for storage and certain reaction conditions.
Figure 1: Chemical Structure of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline HCl
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 1373232-65-5 | [1][2] |
| Molecular Formula | C₁₃H₁₀ClF₄N | [2] |
| Molecular Weight | 327.23 g/mol | [2] |
| Appearance | Data not available; likely a crystalline solid. | |
| Purity | Typically >98% | [2] |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); increased water solubility compared to free base. | |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed and refrigerated for long-term stability.[3] |
The presence of the highly electronegative trifluoromethyl (-CF3) and fluoro (-F) groups significantly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. In drug design, these attributes are frequently exploited to improve a candidate's pharmacokinetic and pharmacodynamic profile.[4][5]
Synthesis and Purification
The most direct and industrially scalable method for constructing the C-C biaryl bond in this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its precursors.[8][9]
Synthetic Rationale and Workflow
The synthesis joins two key fragments: an aniline derivative and a phenylboronic acid derivative. The chosen pathway involves coupling 3-bromoaniline with 4-fluoro-3-(trifluoromethyl)phenylboronic acid. The resulting free base is then treated with hydrochloric acid to yield the target salt.
Figure 2: General workflow for the synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline HCl.
Experimental Protocol: Suzuki-Miyaura Coupling
This representative protocol is based on established methodologies for similar transformations and may require optimization.[6][10]
-
Reaction Setup: To a flame-dried reaction vessel under an inert nitrogen or argon atmosphere, add 3-bromoaniline (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[6]
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Free Base: Purify the crude free base product using silica gel column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or 1,4-dioxane. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will typically precipitate.
-
Final Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Causality Note: The choice of a palladium-phosphine ligand catalyst is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step.[10]
Spectroscopic and Analytical Characterization
While specific spectral data for this exact compound is not widely published, its characteristics can be reliably predicted based on its constituent parts and data from analogous molecules.[11][12]
Table 2: Predicted Analytical and Spectroscopic Data
| Analysis Technique | Expected Characteristics |
| Mass Spec. (EI-MS) | Analysis of the free base (C₁₃H₉F₄N, MW: 267.21).Molecular Ion (M⁺): m/z = 267.Key Fragments: Loss of CF₃ (m/z = 198), cleavage at the biaryl bond. |
| ¹H NMR | Aromatic Protons: Complex multiplets in the δ 6.8-7.8 ppm range.Amine Protons (NH₃⁺): A broad singlet, potentially exchangeable with D₂O, in the δ 8-10 ppm range (variable). |
| ¹³C NMR | Approximately 12 distinct aromatic carbon signals are expected due to the molecule's asymmetry. Signals for carbons attached to F or CF₃ will show characteristic splitting. |
| ¹⁹F NMR | Two distinct signals: one for the Ar-F group and a second for the -CF₃ group. |
Reactivity and Applications in Drug Development
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline HCl is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for creating more complex molecules.
Chemical Reactivity
The primary site of reactivity is the aniline nitrogen, which can undergo a variety of transformations to build molecular complexity. The aromatic rings are generally deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the substituents.
Figure 3: Potential downstream synthetic transformations of the core aniline.
Significance in Medicinal Chemistry
The trifluoromethylphenyl aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors.[5][13]
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can block sites of metabolic oxidation, increasing the drug's half-life.[4]
-
Lipophilicity and Permeability: The fluorinated groups increase the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[4]
-
Binding Affinity: The -CF₃ group can participate in favorable interactions with protein targets, potentially increasing binding affinity and potency.
-
Scaffold for Kinase Inhibitors: Many tyrosine kinase inhibitors, such as Nilotinib and Sorafenib, utilize substituted aniline cores to form key hydrogen bonds within the ATP-binding pocket of the target kinase.[5][14]
Safety and Handling
-
Hazards: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious eye and skin irritation.[15]
-
Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
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